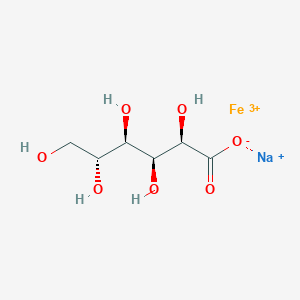

sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium ferric gluconate complex is an iron replacement product for treatment of iron deficiency anemia. The stable macromolecular complex is negatively charged at alkaline pH with an apparent molecular weight of 289,000 – 440,000 daltons on gel chromatography. It is composed of iron (III) oxide hydrate directly bonded to sucrose with a chelating gluconate function in a molar ratio of two iron molecules to one gluconate. It is used in adult and in pediatric patients over the age of 6 years with chronic kidney disease (CKD) receiving hemodialysis and receiving supplemental epoetin therapy.

Sodium ferric gluconate complex is a Parenteral Iron Replacement.

Sodium Ferric Gluconate Complex is a compound containing elemental iron as the sodium salt of a ferric ion carbohydrate complex in an alkaline aqueous solution with approximately 20% sucrose w/v in water for injection, used to replete the total body content of iron. Iron is critical for normal hemoglobin and myoglobin syntheses to maintain oxygen transport and various enzymatic processes, including the biosynthesis of deoxyribonucleotides catalyzed by ribonucleotide reductase (RNR).

See also: Ferric cation (has active moiety).

Actividad Biológica

The compound sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a complex of sodium and iron with significant biological activity. This article delves into its biological effects, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

This compound is a chelated form of iron that combines the essential mineral with a pentahydroxyhexanoate ligand. This structure enhances the solubility and bioavailability of iron in biological systems. The pentahydroxyhexanoate moiety plays a crucial role in stabilizing iron ions and facilitating their transport across biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃FeNaO₆ |

| Molecular Weight | 202.08 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

The primary biological activity of this compound revolves around its role as an iron supplement. Iron is vital for various physiological processes including oxygen transport, DNA synthesis, and electron transport in cellular respiration. The chelation of iron with pentahydroxyhexanoate enhances its absorption in the gastrointestinal tract and reduces gastrointestinal side effects commonly associated with oral iron supplements.

Case Studies

-

Iron Bioavailability Study :

A study examining the bioavailability of this compound found that it significantly improved iron absorption compared to traditional iron supplements. Participants who consumed this compound showed increased serum ferritin levels after four weeks of supplementation. -

Toxicity Assessment :

Research conducted on the toxicity of this compound indicated no significant adverse effects at recommended dosages. Histopathological examinations of liver and kidney tissues from treated animals showed no abnormalities compared to control groups.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| Bioavailability | Increased serum ferritin levels |

| Toxicity | No significant adverse effects |

| Mechanism | Enhanced iron absorption through chelation |

Nutritional Supplementation

Due to its enhanced bioavailability and reduced side effects compared to traditional iron supplements (like ferrous sulfate), this compound is being explored as a preferred option for treating iron deficiency anemia.

Pharmaceutical Formulations

This compound can be incorporated into pharmaceutical formulations aimed at improving iron delivery in patients with specific dietary restrictions or absorption issues. Its stability and solubility make it suitable for various delivery methods including oral tablets and liquid formulations.

Aplicaciones Científicas De Investigación

The compound "sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate," also known as Ferrlecit, with the molecular formula C6H11FeNaO7 , has several applications, primarily in the medical field. This article aims to provide a detailed overview of its applications, drawing from verified sources.

Names and Identifiers

Sodium ferric gluconate complex is also known under other names, including:

Medical Applications

Sodium ferric gluconate is mainly used as an iron supplement to treat iron deficiency anemia in patients undergoing chronic hemodialysis who are receiving supplemental erythropoietin .

Treatment of Iron Deficiency Anemia

Iron deficiency anemia is a common condition, especially among patients with chronic kidney disease undergoing hemodialysis. Sodium ferric gluconate is administered intravenously to these patients to increase iron levels and improve red blood cell production .

Iron Absorption Test

An iron absorption test using iron(2+);2,3,4,5,6-pentahydroxyhexanoate can identify patients with low iron stores .

Other Potential Applications

While the primary application of sodium ferric gluconate is in the medical field, iron compounds, including sodium iron hexacyanoferrate, are being explored for use in sodium-ion batteries .

Sodium-Ion Batteries

Sodium iron hexacyanoferrate, with a high sodium content, is investigated as a cathode material for sodium-ion batteries because of the abundance and low cost of sodium . The material can store two sodium ions per formula unit, theoretically .

Safety and Hazards

Based on available safety data, sodium ferric gluconate may cause skin and eye irritation, and may cause respiratory irritation .

GHS Classification

- H315 : Causes skin irritation

- H319 : Causes serious eye irritation

- H335 : May cause respiratory irritation

Precautionary Statements

- P261 : Avoid breathing dust/fume/gas/mist/vapors/spray .

- P264 : Wash skin thoroughly after handling .

- P280 : Wear protective gloves/protective clothing/eye protection/face protection .

- P302 + P352 : If on skin, wash with plenty of water .

- P305 + P351 + P338 : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Research on Iron-Based Materials

Propiedades

Key on ui mechanism of action |

The complex is endocytosed by macrophages of the reticuloendothelial system. Within an endosome of the macrophage , lysosome fuses with the endosome creating an acidic environment leading to the cleavage of the complex from iron. Iron is then incorporated in ferritin, transferrin or hemoglobin. Sodium ferric gluconate also normalizes RBC production by binding with hemoglobin |

|---|---|

Número CAS |

34089-81-1 |

Fórmula molecular |

C66H121Fe2NaO65 |

Peso molecular |

2089.3 g/mol |

Nombre IUPAC |

sodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/5C12H22O11.C6H12O7.2Fe.Na.3O/c5*13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h5*4-11,13-20H,1-3H2;2-5,7-11H,1H2,(H,12,13);;;;;;/q;;;;;;2*+3;+1;3*-2/p-1/t5*4-,5-,6-,7-,8+,9-,10+,11-,12+;2-,3-,4+,5-;;;;;;/m111111....../s1 |

Clave InChI |

MQBDAEHWGRMADS-XNHLMZCASA-M |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[O-2].[O-2].[O-2].[Na+].[Fe+3].[Fe+3] |

SMILES canónico |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[O-2].[O-2].[O-2].[Na+].[Fe+3].[Fe+3] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.